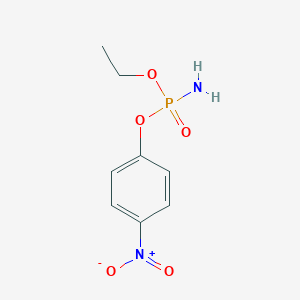

Ethyl 4-nitrophenyl phosphoramidate

Beschreibung

Eigenschaften

IUPAC Name |

1-[amino(ethoxy)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2O5P/c1-2-14-16(9,13)15-8-5-3-7(4-6-8)10(11)12/h3-6H,2H2,1H3,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBWJGWIWGGEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922953 | |

| Record name | Ethyl 4-nitrophenyl phosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119401-65-9 | |

| Record name | O-Ethyl O-4-nitrophenyl phosphoramidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119401659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitrophenyl phosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Nitrophenyl Phosphoramidate and Its Analogs

General Strategies for Phosphoramidate (B1195095) Formation

The construction of the P-N bond is the cornerstone of phosphoramidate synthesis. Over the years, several reliable methods have been established, which can be broadly categorized into pathways involving salt elimination, oxidative cross-coupling, azide-based reactions, reduction of nitro compounds, hydrophosphinylation, and cycloaddition processes. nih.gov

Salt Elimination Pathways

Salt elimination reactions are a classical and widely utilized approach for forming P-N bonds. The Atherton-Todd reaction, first reported in 1945, is a prime example of this strategy. nih.govnih.govbeilstein-journals.org This method typically involves the reaction of a dialkyl phosphite (B83602) (a source of H-phosphonate) with an amine in the presence of a base and a halogenating agent, such as carbon tetrachloride. nih.govnih.gov

The reaction proceeds through the in situ generation of a reactive dialkyl chlorophosphate intermediate. beilstein-journals.orgwikipedia.org The amine then acts as a nucleophile, attacking the phosphorus center and displacing the chloride to form the phosphoramidate, with the eliminated hydrogen chloride being neutralized by the base.

General Reaction Scheme for Atherton-Todd Reaction: (RO)₂P(O)H + R'NH₂ + CCl₄ + Base → (RO)₂P(O)NHR' + CHCl₃ + Base·HCl

While effective, the traditional Atherton-Todd reaction has drawbacks, including the use of hazardous chlorinated solvents like carbon tetrachloride. nih.gov Modifications to the original protocol have been developed to address these limitations. For instance, a modified Atherton-Todd reaction has been reported that uses air as a radical initiator, offering a more environmentally benign approach. nih.gov The yields for this modified method with various phosphites and benzylamine (B48309) range from 30-75%. nih.gov

Less nucleophilic amines, such as aniline, can also be used in the Atherton-Todd reaction, although they may require the addition of a tertiary amine to achieve reasonable yields. beilstein-journals.org

Oxidative Cross-Coupling Methods

Oxidative cross-coupling reactions provide a powerful and increasingly popular route to phosphoramidates, often under milder conditions than classical methods. These reactions typically involve the coupling of an H-phosphonate or other P(O)-H compound with an amine in the presence of an oxidant and often a metal catalyst. nih.govacs.org

Copper-catalyzed systems are particularly common. For example, the aerobic oxidative coupling of H-phosphonates and amines can be achieved using copper(I) iodide (CuI) as the catalyst and oxygen from the air as the sole oxidant. rsc.org This method avoids the need for stoichiometric amounts of harsh oxidants. While effective for many aryl amines, conversions can be poor for those with strong electron-withdrawing groups, such as 4-nitroaniline (B120555), and for alkylamines. nih.gov

Another approach involves the use of iodine as a catalyst. Dehydrogenative cross-coupling of diethyl H-phosphonate with amines can be facilitated by iodine, sometimes in the presence of hydrogen peroxide, to afford phosphoramidates in yields ranging from 31–96%. nih.gov

More recently, a highly efficient zinc iodide (ZnI₂)-triggered oxidative cross-coupling of P(O)-H compounds and amines has been developed, providing a generic and operationally simple protocol to access phosphoramidates in good yields. acs.org

| Catalyst/Reagent | P-Source | Amine | Yield Range (%) | Reference |

| CuI / O₂ (air) | H-Phosphonates | Various amines | - | rsc.org |

| I₂ / H₂O₂ | Diethyl H-P | Amines, Sulfoximines | 31-96 | nih.gov |

| ZnI₂ | P(O)-H compounds | Various amines | Good | acs.org |

| CuCl / dtbpy | Dialkyl phosphonates | Diaryliodonium salts | Very good | organic-chemistry.org |

Azide-Based Approaches

The reaction between an organic azide (B81097) and a trivalent phosphorus compound, known as the Staudinger reaction, is a versatile method for forming a nitrogen-phosphorus bond, which can lead to phosphoramidates. wikipedia.org The initial product of the reaction between an azide (R'-N₃) and a phosphine (B1218219) (R₃P) is an iminophosphorane (R₃P=NR'). wikipedia.org

This approach has been widely used in oligonucleotide synthesis for the modification of the phosphate (B84403) backbone. nih.gov For instance, the reaction of an organic azide with a support-bound internucleotidic β-cyanoethyl phosphite triester can introduce a phosphoramidate linkage. nih.gov The reaction can be performed with various azides, including those containing functional groups like carboxylic acids or activated esters for further conjugation. nih.gov

Transition-metal-free syntheses have also been developed, such as the reaction between a phosphoryl azide and an amine, where the nitrogen atom of the resulting phosphoramidate originates from the amine rather than the azide. This method has produced isolated yields in the range of 52–92%. nih.gov

Reduction-Mediated Syntheses

The direct conversion of nitroarenes into N-arylphosphoramidates is a particularly relevant and efficient strategy for synthesizing compounds like Ethyl 4-nitrophenyl phosphoramidate. This transformation is typically achieved by reacting a nitroarene with a trialkyl phosphite, such as triethyl phosphite, in a deoxygenative coupling reaction often referred to as a Cadogan-type reaction. nih.govwikipedia.org

The reaction mechanism involves the reduction of the nitro group by the phosphite. The nitroarene is first deoxygenated to a nitrosoarene, which is then further reduced to a nitrene intermediate. This highly reactive nitrene is trapped by another molecule of phosphite to form the phosphoramidate product. wikipedia.org This method can be performed under thermal conditions or, more efficiently, with microwave assistance, which significantly reduces reaction times and can improve yields. wikipedia.orgacs.org

A variety of substituted nitroarenes can be converted to their corresponding diethyl N-arylphosphoramidates using this method. Research has shown that both electron-donating and electron-withdrawing substituents on the aromatic ring are tolerated. researchgate.net

Table of Diethyl N-arylphosphoramidate Synthesis from Nitroarenes Reaction Conditions: Microwave irradiation.

| Nitroarene | Product (Diethyl N-arylphosphoramidate) | Yield (%) | Reference |

|---|---|---|---|

| Nitrobenzene | Diethyl N-phenylphosphoramidate | 75 | researchgate.net |

| 4-Nitrotoluene | Diethyl N-(4-methylphenyl)phosphoramidate | 79 | researchgate.net |

| 4-Nitroanisole | Diethyl N-(4-methoxyphenyl)phosphoramidate | 78 | researchgate.net |

| 4-Chloronitrobenzene | Diethyl N-(4-chlorophenyl)phosphoramidate | 72 | researchgate.net |

| 4-Nitroaniline | Diethyl N-(4-aminophenyl)phosphoramidate | 52 | researchgate.net |

| 1,4-Dinitrobenzene | Diethyl N-(4-nitrophenyl)phosphoramidate | 65 | researchgate.net |

This reductive approach is highly attractive due to the ready availability and low cost of many nitroarenes. acs.org

Hydrophosphinylation Reactions

Hydrophosphinylation involves the addition of a P-H bond across an unsaturated bond, such as a C=N or C=O double bond. While this review focuses on major synthetic categories, hydrophosphinylation represents another pathway to P-N bond formation. nih.gov For instance, the reaction of H-phosphonates with imines (Schiff bases) can yield α-aminophosphonates. While not a direct synthesis of phosphoramidates in all cases, related chemistry can be applied.

The Pudovik reaction, which is the addition of dialkyl phosphites to imines, is a well-established method for creating α-aminophosphonates. nih.gov The synthesis of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate has been achieved via a two-step process where a Schiff base, formed from 4-nitroaniline and salicylaldehyde, reacts with diethyl phosphonate. nih.gov This demonstrates the principle of forming a C-N bond adjacent to a phosphorus atom, which is structurally related to phosphoramidates.

Phosphoramidate-Aldehyde-Dienophile (PAD) Processes

The Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings, and its hetero-variants can be conceptually applied in phosphorus chemistry. sigmaaldrich.com While a specific, widely-recognized "Phosphoramidate-Aldehyde-Dienophile (PAD)" process is not extensively documented as a general named reaction in the reviewed literature, the principles of cycloaddition involving phosphorus-containing components are known.

The hetero-Diels-Alder reaction involves a heteroatom in either the diene or the dienophile. For example, aldehydes can act as dienophiles, reacting with dienes to form dihydropyran rings. nih.gov In the context of phosphorus chemistry, transient phospholes can react with aldehydes in a [4+2] P-O cycloaddition. nih.gov

Although not a direct route to the acyclic structure of this compound, these cycloaddition strategies are crucial in the synthesis of complex, cyclic organophosphorus compounds and highlight the diverse reactivity of phosphorus reagents that can be leveraged in synthetic design. nih.gov

Targeted Synthesis of Aryl Phosphoramidates

The targeted synthesis of aryl phosphoramidates, such as this compound, involves several key methodologies designed to efficiently create the crucial P-N bond.

Phosphorylation of Alcohols Followed by Aminolysis

A common and fundamental approach to constructing phosphoramidates involves the phosphorylation of an alcohol, followed by aminolysis. nih.gov This two-step process first converts an alcohol into a phosphate intermediate, which is then reacted with an amine to form the desired phosphoramidate.

One method involves the use of a trivalent phosphoramidite (B1245037) reagent to react with an alcohol, forming a phosphite intermediate. This is subsequently oxidized to a protected phosphate triester. nih.govresearchgate.net However, this method requires additional steps for deprotection and can be sensitive to oxidative conditions. nih.gov

Another strategy employs pentavalent phosphoryl donors like phosphoryl chloride (POCl₃) and its derivatives. nih.gov While direct, this approach can sometimes lead to a mixture of mono-, di-, and tri-alkylated phosphate products due to the high reactivity of the phosphorylating agent. nih.gov

More recent advancements have focused on developing milder and more selective phosphorylation methods. For instance, a one-pot transesterification strategy using N-diphenylphosphoryl amino acid esters as the phosphoryl donor has been developed. This method, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), allows for the phosphorylation of a wide range of primary and secondary alcohols under mild conditions, making it suitable for synthesizing various phosphoramidate prodrugs. researchgate.net

Table 1: Comparison of Alcohol Phosphorylation Methods

| Method | Phosphorylating Agent | Key Features | Limitations |

| Phosphoramidite Method | Trivalent Phosphoramidites | Step-wise approach | Requires oxidation and deprotection steps researchgate.netnih.gov |

| Phosphoryl Chloride Method | POCl₃ and derivatives | Direct phosphorylation | Can lead to multiple phosphorylation products nih.gov |

| Transesterification | N-diphenylphosphoryl amino acid esters | Mild, one-pot reaction | Specific to the use of amino acid esters as donors researchgate.net |

Nucleophilic Displacement Strategies

Nucleophilic displacement is a cornerstone of phosphoramidate synthesis, often involving the reaction of a nucleoside's hydroxyl group with a pre-activated phosphoramidating reagent. nih.gov A notable example is the synthesis of stable, crystalline single diastereomer phosphoramidating reagents. These reagents, containing an amino acid ester and two phenolic groups (one with an electron-withdrawing substituent), can be isolated as single diastereomers. They then react with the 5'-hydroxyl group of a nucleoside through selective nucleophilic displacement of the substituted phenol (B47542) to produce single diastereomer phosphoramidate products with an inversion of configuration at the phosphorus center. nih.govacs.orgwisc.edu

A key reagent in this area is the p-nitrophenyl phosphoramidating reagent, which can be prepared by reacting p-nitrophenyl dichlorophosphate (B8581778) with an amino acid ester, followed by phenol. wisc.edu This often results in a diastereomeric mixture that can sometimes be separated by crystallization or chromatography to yield a single, stereochemically pure reagent. wisc.edu The use of a base like tert-butylmagnesium chloride can facilitate the reaction between the phosphoramidating reagent and the nucleoside. wisc.edu

Atherton-Todd Reaction and its Variations for P-N Bond Formation

The Atherton-Todd reaction is a classical method for forming phosphoramidates. beilstein-journals.orgnih.gov The original reaction involves treating a dialkyl phosphite with a primary or secondary amine in the presence of carbon tetrachloride and a base. beilstein-journals.orgwikipedia.org This in situ generates a dialkyl chlorophosphate, which then reacts with the amine. nih.gov A key advantage of this method is the avoidance of handling moisture-sensitive phosphorylating agents. nih.gov

Over the years, numerous variations of the Atherton-Todd reaction have been developed to improve its scope and efficiency. These modifications include the use of different halogenated solvents and bases. beilstein-journals.orgnih.gov For instance, using bromotrichloromethane (B165885) instead of carbon tetrachloride can enhance reactivity. beilstein-journals.org More recent developments have focused on making the reaction more environmentally friendly by using air as a radical initiator and chloroform (B151607) as the halogenating agent, leading to high yields under mild conditions. rsc.org Another variation utilizes trichloroisocyanuric acid as the chlorinating agent in the presence of a base. nih.gov

Table 2: Variations of the Atherton-Todd Reaction

| Reagents | Key Features | Reference |

| Dialkyl phosphite, amine, CCl₄, base | Original method, in situ generation of chlorophosphate | beilstein-journals.orgwikipedia.org |

| Dialkyl phosphite, amine, CBrCl₃, base | Increased reactivity compared to CCl₄ | beilstein-journals.org |

| H-phosphine oxide, amine, CHCl₃, air | Radical-initiated, mild conditions, high yields | rsc.org |

| Diphenyl phosphoric acid, amine, Cl₃CCN, Et₃N | Use of a different chlorinating agent | nih.gov |

Diastereoselective Synthesis of Phosphoramidate Derivatives

Given that the biological activity of phosphoramidates can differ between diastereomers, the development of diastereoselective synthetic methods is of paramount importance. rsc.orguni-hamburg.de

Strategies for Diastereomeric Control and Isolation

Controlling the stereochemistry at the phosphorus center is a significant challenge in phosphoramidate synthesis. rsc.org One successful strategy involves the use of stable, single-diastereomer phosphoramidating reagents. By starting with a stereochemically pure reagent, the resulting phosphoramidate product is also obtained as a single diastereomer. nih.govacs.orgwisc.edu

Crystallization is another powerful technique for isolating a single diastereomer from a mixture. wisc.edu For example, the Sp isomer of a nucleotide phosphoramidate, which was found to be the more potent diastereomer, was successfully isolated from a diastereomeric mixture through selective crystallization. wisc.edu

Chromatographic methods, such as high-pressure liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using a chiral stationary phase, are also employed to separate diastereomers. wisc.edutandfonline.com While effective, these methods can be less efficient for large-scale synthesis compared to diastereoselective synthesis or crystallization. wisc.edu

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In phosphoramidate synthesis, chiral auxiliaries can be attached to the phosphorus atom to direct the subsequent nucleophilic attack, leading to a high diastereomeric excess. uni-hamburg.de

An effective chiral auxiliary for this purpose should be easy and inexpensive to synthesize, possess an electron-withdrawing group near the nitrogen atom, induce high stereoselectivity at the phosphorus center, allow for chromatographic separation of the diastereomers, and be replaceable by the desired nucleoside under mild conditions. uni-hamburg.de

One approach involves a multi-step synthesis where a chiral auxiliary is first introduced to create a phosphorodichloridate. uni-hamburg.de This is then coupled with an amino acid ester to form a chiral phosphoramidate derivative. Finally, the auxiliary is substituted by a nucleoside analogue to yield the diastereomerically pure phosphoramidate prodrug. uni-hamburg.de Researchers have explored various chiral auxiliaries to optimize both yield and diastereomeric excess. uni-hamburg.de The use of chiral auxiliaries represents a powerful tool for the rational design and synthesis of stereochemically pure phosphoramidate compounds. uni-hamburg.de

Crystallization-Based Separation Techniques for Diastereomers

The phosphorus center in this compound is chiral, leading to the existence of enantiomers. When this compound is reacted with a chiral auxiliary, a mixture of diastereomers is formed. The separation of these diastereomers is crucial for obtaining enantiomerically pure products. Crystallization-based separation is a powerful technique for resolving these mixtures.

Diastereomers exhibit different physicochemical properties, including solubility, which can be exploited for their separation by fractional crystallization. The process involves dissolving the diastereomeric mixture in a suitable solvent and allowing the less soluble diastereomer to crystallize out of the solution upon cooling or evaporation of the solvent. The efficiency of this separation is dependent on the difference in solubility between the two diastereomers and the choice of solvent.

Chromatographic Resolution Methods (e.g., Supercritical Fluid Chromatography)

Chromatographic methods offer a powerful alternative for the separation of stereoisomers. Supercritical Fluid Chromatography (SFC) has emerged as a particularly effective technique for the chiral resolution of organophosphorus compounds, including phosphoramidates. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC).

Chiral stationary phases (CSPs) are essential for the enantiomeric separation in SFC. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad applicability in resolving a wide range of chiral compounds. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP.

While specific applications of SFC for the direct resolution of this compound enantiomers are not extensively documented, the successful separation of other chiral organophosphorus nerve agents and phosphine oxides demonstrates the potential of this technique. The choice of the chiral stationary phase, co-solvent, and other chromatographic parameters are critical for achieving optimal separation.

Table 1: General Parameters for Chiral SFC Method Development

| Parameter | Options and Considerations |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., amylose, cellulose derivatives), Pirkle-type |

| Mobile Phase | Supercritical CO2 |

| Co-solvent | Alcohols (Methanol, Ethanol, Isopropanol), Acetonitrile (B52724) |

| Additives | Basic (e.g., Diethylamine) for basic analytes; Acidic (e.g., Trifluoroacetic acid) for acidic analytes |

| Temperature | Typically near-ambient to slightly elevated |

| Backpressure | Maintained to ensure supercritical state of the mobile phase |

Phosphoramidite Chemistry and Solid-Phase Synthesis

The phosphoramidite method is the cornerstone of modern solid-phase synthesis of oligonucleotides. umich.educhiraltech.com This technique allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support, enabling the synthesis of custom DNA and RNA sequences with high efficiency and accuracy. umich.educhiraltech.com

Application of Phosphoramidite Method in Oligomer Synthesis

The phosphoramidite method involves a four-step cycle for each nucleotide addition:

De-blocking (Detritylation): Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside to expose the 5'-hydroxyl group. chiraltech.com

Coupling: Activation of the incoming nucleoside phosphoramidite with a weak acid, such as tetrazole or its derivatives, followed by its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. chiraltech.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final oligonucleotide sequence. chiraltech.com

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water. sigmaaldrich.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. The use of phosphoramidite monomers, including those that are non-nucleosidic, allows for the introduction of a wide variety of modifications into the oligonucleotide chain. sigmaaldrich.commdpi.comnih.gov

Utilization of 2-(4-Nitrophenyl)ethyl Protecting Groups in Phosphoramidite Synthesis

Protecting groups are essential in oligonucleotide synthesis to prevent unwanted side reactions at reactive sites on the nucleobases and the phosphate backbone. The 2-(4-nitrophenyl)ethyl (NPE) group and its related 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) group have been utilized as universal protecting groups for nucleobases in phosphoramidite synthesis. These groups are stable to the acidic and basic conditions used during the synthesis cycles but can be selectively removed under specific conditions, often involving a β-elimination reaction. While the direct use of a 4-nitrophenyl group on the phosphorus atom of a phosphoramidite monomer like this compound for protection during standard oligonucleotide synthesis is not the conventional approach, the related NPE and NPEOC protecting groups for nucleobases highlight the utility of the nitrophenyl moiety in this field.

Synthesis of Modified Oligonucleotides Incorporating Phosphoramidate Linkages

Phosphoramidate linkages, where one of the non-bridging oxygen atoms of the phosphate backbone is replaced by a nitrogen atom, represent a significant class of oligonucleotide modifications. These modifications can enhance properties such as nuclease resistance and binding affinity to target sequences. The synthesis of oligonucleotides containing phosphoramidate linkages can be achieved using the phosphoramidite method by employing suitably modified phosphoramidite monomers. For instance, the synthesis of 3'-amino-modified oligonucleotides can be accomplished using Fmoc-protected phosphoramidite reagents, allowing for the introduction of a terminal amino group under mild deprotection conditions. chromatographytoday.comresearchgate.netnih.gov

Synthesis of Substituted this compound Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. A general and efficient method for preparing such analogs involves a two-step, one-pot reaction.

This approach has been successfully applied to synthesize a series of 2-(benzo[d]thiazol-2-yl) phenyl-4-nitrophenyl substituted phosphoramidates. nih.govumich.edunih.govnih.gov The synthesis commences with the reaction of a substituted phenol with 4-nitrophenyl phosphorodichloridate in the presence of a base to form a phosphorochloridate intermediate. This intermediate is then reacted in situ with various primary or secondary amines to yield the desired substituted phosphoramidate analogs.

Table 2: Synthesis of 2-(benzo[d]thiazol-2-yl) phenyl 4-nitrophenyl substituted amino phosphoramidates nih.govumich.edunih.govnih.gov

| Amine Reactant | Product |

| 1-(2-Fluorophenyl)piperazine | 2-(benzo[d]thiazol-2-yl)phenyl 4-nitrophenyl 4-(2-fluorophenyl)piperazin-1-ylphosphonate |

| Indole | 2-(benzo[d]thiazol-2-yl)phenyl 4-nitrophenyl indol-1-ylphosphonate |

| 4-Fluoroaniline | 2-(benzo[d]thiazol-2-yl)phenyl N-(4-fluorophenyl)-P-(4-nitrophenyl)phosphonamidate |

| N-Ethylaniline | 2-(benzo[d]thiazol-2-yl)phenyl N-ethyl-N-phenyl-P-(4-nitrophenyl)phosphonamidate |

This synthetic strategy offers a versatile platform for creating a diverse library of this compound analogs by varying the phenolic and amine components. Another important class of analogs are phosphoramidate prodrugs, such as those derived from 5-fluoro-2'-deoxyuridine-5'monophosphate (FdUMP), which have been developed for the targeted delivery of anticancer nucleotides. afmps.beresearchgate.netchemrxiv.org The synthesis of these prodrugs often involves the coupling of the nucleotide with a phosphoramidic chloride or a similar activated phosphorus species.

Preparation from Dichlorophosphates and Amines

The foundational step in the synthesis of many phosphoramidates is the reaction between a dichlorophosphate and an amine. wikipedia.org This reaction forms the core P-N bond of the phosphoramidate. Ethyl dichlorophosphate is a frequently employed reagent for this purpose. georganics.sknordmann.global The general reaction involves the nucleophilic attack of an amine on the electrophilic phosphorus center of the dichlorophosphate, leading to the displacement of one of the chlorine atoms.

This initial reaction yields a phosphorochloridate intermediate, which is then poised for further functionalization. The reaction conditions for this step are crucial and often involve the use of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. rsc.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at controlled temperatures, often starting at low temperatures (e.g., -78 °C) and gradually warming to room temperature. rsc.org

Introduction of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is a common substituent in phosphoramidate chemistry, often serving as a good leaving group or a component of a biologically active molecule. This moiety is typically introduced by reacting the phosphorochloridate intermediate with 4-nitrophenol (B140041). rsc.org The reaction is a nucleophilic substitution at the phosphorus center, where the hydroxyl group of 4-nitrophenol displaces the remaining chlorine atom.

Similar to the first step, this reaction is generally carried out in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group, thereby increasing its nucleophilicity. The choice of solvent and temperature can influence the reaction's efficiency and yield.

A general scheme for the synthesis of an this compound analog starting from ethyl dichlorophosphate is presented below:

| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

| 1 | Ethyl dichlorophosphate | Amine (e.g., ammonia (B1221849) or primary/secondary amine) | Triethylamine, Dichloromethane | Ethyl phosphoramidochloridate |

| 2 | Ethyl phosphoramidochloridate | 4-Nitrophenol | Triethylamine, Dichloromethane | This compound |

Incorporation of the Ethyl Group

The ethyl group in the target molecule originates from the dichlorophosphate starting material, specifically ethyl dichlorophosphate. georganics.sknordmann.global This reagent is commercially available or can be prepared from phosphoryl chloride and ethanol. georganics.sk The ethyl group is attached to the phosphorus atom via an ester linkage and remains intact throughout the sequential reactions with the amine and 4-nitrophenol. The stability of this ethyl ester bond under the reaction conditions used for the formation of the P-N and P-O-aryl bonds is a key aspect of this synthetic strategy.

Derivatization Strategies for Phosphoramidate Scaffolds

The phosphoramidate scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs with varying properties. These modifications can be targeted at the amine moiety, the phosphorus center, or through the incorporation of specialized linkers.

Modification of the Amine Moiety

The amine component of the phosphoramidate provides a versatile handle for derivatization. By starting with different primary or secondary amines during the initial synthetic step, a wide range of substituents can be introduced. nih.gov For instance, employing fluorinated amines can lead to the synthesis of fluorinated phosphoramidates. researchgate.net

Furthermore, the amine moiety can be modified post-synthesis. For example, if the initial amine contains a protected functional group, its deprotection can allow for subsequent coupling reactions. A common strategy involves using amines with protected hydroxyl or additional amino groups, which can be deprotected and further functionalized. nih.gov

| Modification Strategy | Example Reactants/Reagents | Resulting Structure |

| Varying the initial amine | Aniline, Benzylamine, Dibutylamine | N-Aryl, N-Benzyl, N,N-Dibutyl phosphoramidates |

| Using functionalized amines | Amino alcohols, Diamines | Phosphoramidates with hydroxyl or amino side chains |

| Post-synthetic modification | Deprotection of a protected amine, followed by acylation | Acylated phosphoramidate derivatives |

Functionalization at the Phosphorus Center

The phosphorus atom itself can be a site for modification, although this is often more challenging than altering the amine or alcohol components. One approach involves the synthesis of phosphoramidate analogs with different ester groups by using alternative dichlorophosphates (e.g., phenyl dichlorophosphate instead of ethyl dichlorophosphate).

Another strategy involves the replacement of the phosphoryl oxygen (P=O) with sulfur to create thiophosphoramidates. This can be achieved by using a sulfurizing agent during the synthesis. mdpi.com The stereochemistry at the phosphorus center can also be controlled through the use of chiral catalysts or auxiliaries, leading to the synthesis of enantiomerically enriched phosphoramidates. nih.gov

| Modification Strategy | Example Reagents | Resulting Structure |

| Varying the ester group | Phenyl dichlorophosphate | Phenyl-substituted phosphoramidate |

| P=O to P=S conversion | Sulfurizing agents (e.g., Lawesson's reagent) | Thiophosphoramidate |

| Stereoselective synthesis | Chiral catalysts or auxiliaries | Enantiomerically enriched phosphoramidate |

Self-Immolative Phosphoramidate Linker Synthesis

A sophisticated derivatization strategy involves the incorporation of phosphoramidates into self-immolative linkers. These linkers are designed to cleave and release a cargo molecule (e.g., a drug) in response to a specific trigger. The synthesis of such linkers often involves the strategic placement of functional groups that can participate in an intramolecular cyclization-elimination cascade.

For example, a common design involves a phosphoramidate connected to a trigger-responsive moiety and a leaving group. Upon activation of the trigger, the phosphoramidate nitrogen attacks the phosphorus center, leading to the formation of a cyclic intermediate and the release of the leaving group. The design and synthesis of these linkers require careful consideration of the electronic and steric properties of the substituents to control the rate of the self-immolation process.

| Linker Component | Function | Example Moiety |

| Trigger | Initiates the self-immolation cascade | Photolabile group, enzyme-cleavable group |

| Spacer | Connects the trigger to the phosphoramidate | Varies depending on desired properties |

| Phosphoramidate | Undergoes intramolecular cyclization | Core of the linker |

| Leaving Group | Released upon cyclization (e.g., a drug) | Phenols, amines |

Reaction Mechanisms and Mechanistic Studies of Ethyl 4 Nitrophenyl Phosphoramidate Transformations

Mechanistic Pathways of Phosphoramidate (B1195095) Formation

The synthesis of phosphoramidates, including ethyl 4-nitrophenyl phosphoramidate, primarily involves the formation of a P-N bond. This process is typically achieved through the reaction of a phosphorus-containing electrophile with a nitrogen-based nucleophile. The specific mechanistic pathway can be influenced by several factors, including the nature of the reactants, the presence of catalysts, and the reaction conditions.

Nucleophilic Attack at the Phosphorus Center

The cornerstone of phosphoramidate formation is the nucleophilic attack of an amine on a phosphorus center. nih.govacs.org In the context of this compound, this would involve the reaction of an ethyl phosphate (B84403) derivative with 4-nitroaniline (B120555) or the reaction of a 4-nitrophenyl phosphate derivative with ethylamine. The phosphorus atom in these phosphate precursors is electrophilic due to the electron-withdrawing nature of the attached oxygen and, in this specific case, the 4-nitrophenyl group.

The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the phosphorus center. acs.org The nitrogen atom of the amine acts as the nucleophile, attacking the phosphorus atom and leading to the displacement of a leaving group. The transition state is thought to involve a pentacoordinate phosphorus species. youtube.com The feasibility and rate of this nucleophilic attack are highly dependent on the electronic properties of both the nucleophile and the electrophile.

Role of Activating Agents and Catalysts

To enhance the efficiency of phosphoramidate synthesis, various activating agents and catalysts are often employed. nih.govmadridge.org These agents function by increasing the electrophilicity of the phosphorus center, thereby making it more susceptible to nucleophilic attack.

Common strategies for activation include:

Conversion to a better leaving group: In many synthetic routes, the hydroxyl group of a phosphate mono- or diester is converted into a better leaving group. Reagents like carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used to activate phosphate groups, forming a highly reactive O-acylisourea intermediate that is readily displaced by an amine. acs.org

Use of chlorinating agents: Reagents like trichloroisocyanuric acid can convert H-phosphonates into the corresponding phosphoryl chlorides. nih.gov These chlorides are significantly more reactive towards nucleophilic attack by amines.

Metal-based catalysts: Transition metal catalysts, particularly those based on copper and iridium, have been shown to effectively catalyze the oxidative cross-coupling of H-phosphonates with amines to form phosphoramidates. nih.gov These catalytic cycles often involve the metal center facilitating the key bond-forming steps. For instance, copper catalysts can promote the aerobic oxidative coupling of amines and disubstituted H-phosphonates. nih.gov

Base catalysis: Bases can play a dual role. They can deprotonate the amine, increasing its nucleophilicity, or they can deprotonate an H-phosphonate, which can then undergo further reaction. nih.gov

The use of catalysts not only accelerates the reaction but can also allow for milder reaction conditions and improved yields. nih.govchemscene.com

Influence of Electronic and Steric Factors on Reaction Rates and Selectivity

The rate and selectivity of phosphoramidate formation are significantly influenced by both electronic and steric factors associated with the reactants.

Electronic Effects: The presence of electron-withdrawing groups on the phosphorus precursor, such as the 4-nitrophenyl group in this compound, increases the electrophilicity of the phosphorus atom. This makes it a better target for the nucleophilic amine. Conversely, electron-donating groups on the amine increase its nucleophilicity, leading to a faster reaction. The pKa of the amine is a critical factor, with more basic amines generally being more reactive nucleophiles. acs.org

Steric Effects: Steric hindrance around either the phosphorus center or the nitrogen atom of the amine can significantly slow down the reaction rate. nih.govnih.gov For example, bulky substituents on the amine or the phosphate can impede the approach of the nucleophile to the electrophilic center. This is a common observation in the synthesis of phosphoramidates, where primary amines often react more readily than secondary amines due to reduced steric hindrance. nih.gov Studies on the activation of phosphoramidites have shown that the nucleotide's skeleton structure influences the coupling reaction rates. acs.org

P-N Bond Cleavage Mechanisms in Phosphoramidate Systems

The cleavage of the P-N bond in phosphoramidates is a critical process, particularly in biological systems where phosphoramidate-containing molecules act as intermediates. The stability of this bond is highly dependent on the pH of the surrounding medium.

Acid-Catalyzed Hydrolysis and Alcoholysis

The P-N bond of phosphoramidates is notably labile under acidic conditions. nih.govacs.orgacs.org The mechanism of acid-catalyzed hydrolysis involves the protonation of the nitrogen atom of the phosphoramidate. This protonation converts the amino group into a much better leaving group. Following protonation, a water molecule can act as a nucleophile and attack the phosphorus center, leading to the cleavage of the P-N bond and the formation of a phosphate and the corresponding amine. nih.gov

The reaction rate is often first-order in the concentration of the hydronium ion. nih.gov Studies on various phosphoramidates have shown that the rate of hydrolysis is dependent on the specific structure of the phosphoramidate and the acid concentration. acs.org For example, in the hydrolysis of diribonucleoside 3',5'-(3'-N-phosphoramidates) under moderately acidic conditions (pH 2-6), the primary reaction is the acid-catalyzed cleavage of the P-N bond. nih.gov

Alcoholysis, the cleavage of the P-N bond by an alcohol, follows a similar mechanistic pathway to hydrolysis under acidic conditions. The alcohol molecule acts as the nucleophile, attacking the protonated phosphoramidate to yield a phosphate ester and an amine.

Base-Promoted Reactions

In contrast to their lability in acid, phosphoramidates are generally more stable under neutral and alkaline conditions. nih.gov However, cleavage of the P-N bond can occur under basic conditions, typically promoted by a hydroxide (B78521) ion. This reaction is generally slower than the acid-catalyzed cleavage.

The base-promoted cleavage can proceed through a direct nucleophilic attack of the hydroxide ion on the phosphorus center, leading to the displacement of the amino group. nih.gov In some cases, intramolecular reactions can also occur. For instance, in ribonucleoside phosphoramidates, the adjacent 2'-hydroxyl group can act as an intramolecular nucleophile, attacking the phosphorus center to form a cyclic phosphorane-like intermediate or transition state, which then breaks down. nih.gov

The table below summarizes the general conditions and key mechanistic features of P-N bond cleavage in phosphoramidates.

| Condition | Catalyst/Promoter | Key Mechanistic Steps | Products |

| Acidic | H₃O⁺ | 1. Protonation of the nitrogen atom. 2. Nucleophilic attack by water or alcohol on the phosphorus center. 3. Cleavage of the P-N bond. | Phosphate/Phosphate ester and Amine |

| Basic | OH⁻ | 1. Nucleophilic attack by hydroxide on the phosphorus center. 2. Displacement of the amino group. | Phosphate and Amine |

| Basic (with intramolecular participation) | OH⁻ / Intramolecular nucleophile | 1. Intramolecular nucleophilic attack (e.g., by a neighboring hydroxyl group). 2. Formation of a cyclic intermediate. 3. Breakdown of the intermediate to products. | Varies depending on the specific system |

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of phosphoramidates are fundamental to their role in various chemical and biological processes. For phosphoramidates containing a nucleophilic group tethered to the nitrogen or ester moieties, intramolecular attack on the electrophilic phosphorus center can lead to the formation of cyclic products. The facility of such cyclizations is influenced by several factors, including the nature of the nucleophile, the length and flexibility of the tether, and the leaving group on the phosphorus atom.

In the context of this compound, while direct studies on its intramolecular cyclization are not extensively documented, the presence of the excellent 4-nitrophenoxy leaving group suggests that such reactions would be favorable if a suitable internal nucleophile were present. For instance, if the phosphoramidate nitrogen were part of a molecule containing a hydroxyl or amino group at an appropriate distance, intramolecular displacement of the 4-nitrophenoxide would be a plausible pathway.

This concept is well-established in the activation of phosphoramidate prodrugs, known as ProTides. In many ProTide systems, an initial enzymatic or chemical transformation unmasks a nucleophilic group, which then undergoes intramolecular cyclization to release the active drug. A common mechanism involves the enzymatic hydrolysis of an amino acid ester, which then allows the newly freed carboxylate group to attack the phosphorus center, displacing the aryl group and forming a transient cyclic intermediate. acs.org This intermediate is then hydrolyzed to release the monophosphorylated active agent. The rate of this cyclization is significantly enhanced by the presence of a good leaving group, such as 4-nitrophenoxide. acs.org

Phosphoramidates have also been shown to facilitate the synthesis of medium and large N-based heterocycles, where the phosphoryl group promotes intramolecular cyclization and can be subsequently removed. nih.gov In a related context, phosphoramidate anions generated from haloethyl-substituted precursors undergo spontaneous cyclization to form aziridinium (B1262131) ion intermediates, which then cleave to release the active nucleotide. nih.govresearchgate.net

The table below summarizes findings from related phosphoramidate cyclization studies, illustrating the conditions and outcomes that could be anticipated for analogous reactions involving this compound derivatives.

| Precursor Type | Trigger/Conditions | Cyclization Intermediate | Product Type | Reference |

| Amino acid-based ProTide | Carboxylesterase | 5-membered cyclic intermediate | Phosphoramidate | acs.org |

| Haloethyl phosphoramidate | Anion formation | Aziridinium ion | Nucleoside monophosphate | nih.govresearchgate.net |

| N-based heterocycles | Phosphoryl group assistance | - | Medium/large heterocycles | nih.gov |

These examples underscore the potential for intramolecular cyclization in appropriately functionalized derivatives of this compound, a pathway of significant interest for designing responsive molecular systems.

Stereochemical Aspects of Phosphoramidate Reactions

The phosphorus atom in this compound is a stereocenter, and the stereochemistry at this center can have a profound impact on the biological activity and reactivity of the molecule. Therefore, understanding and controlling the stereochemical outcomes of its synthesis and transformations are of paramount importance.

Stereoselectivity in Synthesis and Transformations

The synthesis of P-chiral phosphoramidates with high stereoselectivity is a challenging but critical goal, particularly in the context of drug development. Several strategies have been developed to achieve stereocontrol in phosphoramidate synthesis. One common approach involves the use of chiral auxiliaries. For instance, alkylphosphonic dichlorides can be reacted sequentially with a chiral auxiliary, such as L-proline ethyl ester, and then with an alcohol like 4-nitrophenol (B140041) to produce phosphoramidates with high diastereomeric excess. researchgate.net

Another powerful method for the stereoselective synthesis of phosphoramidates is the oxazaphospholidine method. This approach utilizes a cyclic phosphoramidite (B1245037) derivative containing a chiral auxiliary. Condensation with a nucleophile, followed by oxidation and reaction with an amine, can yield phosphoramidates with high stereoselectivity. nih.gov

The stereochemical course of nucleophilic substitution at the phosphorus center of phosphoramidates is also a key consideration. These reactions can proceed with either inversion or retention of configuration, depending on the reaction mechanism. For example, enzymatic hydrolysis of phosphotriesters, which are structurally related to phosphoramidates, often proceeds with inversion of configuration, indicative of a direct in-line displacement mechanism. acs.org

The table below presents data on the stereoselective synthesis of related P-chiral phosphorus compounds, highlighting the methods and achieved stereoselectivities.

| Method | Chiral Source | Product Type | Stereoselectivity (de/ee) | Reference |

| Chiral auxiliary | L-proline ethyl ester | Methyl p-nitrophenyl alkylphosphonates | 97% de | researchgate.net |

| Oxazaphospholidine | Chiral oxazaphospholidine | O-aryl phosphoramidate prodrugs | >99:1 dr | nih.gov |

| P(V)-based reagent | Chiral ligand | Phosphorothioate (B77711) nucleotides | Diastereoselective | nih.gov |

These findings demonstrate that high levels of stereocontrol are achievable in the synthesis of P-chiral phosphoramidates, a principle that is directly applicable to the synthesis of specific stereoisomers of this compound.

Epimerization Processes and Control

Epimerization at the phosphorus center of phosphoramidates is a significant concern, as it can lead to a loss of stereochemical purity and potentially a decrease in biological efficacy. Epimerization can occur under various conditions, including during synthesis, purification, or storage.

Studies on monochloro phosphoramidate intermediates have shown that they can undergo fast epimerization. researchgate.net This highlights the importance of carefully controlling the reaction conditions and the timing of subsequent synthetic steps to minimize the loss of stereochemical integrity.

The control of epimerization is a critical aspect of the synthesis of P-chiral therapeutic oligonucleotides containing phosphorothioate linkages, which are analogous to phosphoramidates. acs.org The choice of activator and reaction conditions can influence the degree of epimerization at the phosphorus center. acs.org While specific studies on the epimerization of this compound are limited, the general principles derived from related systems suggest that factors such as solvent polarity, temperature, and the presence of acidic or basic impurities can all contribute to the rate of epimerization. Careful optimization of reaction and work-up procedures is therefore essential to maintain the stereochemical purity of this and related P-chiral compounds.

Mechanistic Insights into Phosphoramidate-Based Molecular Delivery Systems

Phosphoramidates, including derivatives of this compound, are extensively used in the design of molecular delivery systems, particularly for prodrugs. The underlying principle of these systems is the masking of a polar, biologically active molecule with a more lipophilic phosphoramidate moiety to enhance cell membrane permeability. Once inside the cell, the phosphoramidate is cleaved to release the active compound.

The mechanism of release is often triggered by an intracellular stimulus, such as an enzyme or a change in pH. A widely studied mechanism involves the "ProTide" approach, where an aryloxy phosphoramidate is a key component. nih.govnih.gov In this system, the initial step is typically the enzymatic hydrolysis of an ester group on an amino acid carrier. This is followed by an intramolecular cyclization where the newly formed carboxylate attacks the phosphorus center, leading to the expulsion of the aryloxy group (e.g., 4-nitrophenoxy). acs.org This cyclization is often the rate-limiting step and is greatly facilitated by the presence of a good leaving group like 4-nitrophenol. The resulting cyclic intermediate is then hydrolyzed to release the monophosphate of the active drug.

Another type of phosphoramidate-based delivery system utilizes self-immolative linkers. nih.gov In these systems, an external trigger initiates a cascade of spontaneous reactions that lead to the fragmentation of the linker and the release of the cargo. Phosphate-based self-immolative linkers have been designed to release amine-containing drugs, where the stability of the phosphoramidate bond is a key factor in controlling the release rate. nih.gov

The table below outlines the key mechanistic steps in different phosphoramidate-based delivery systems.

| Delivery System | Trigger | Key Mechanistic Step | Released Cargo | Reference |

| ProTide | Carboxylesterase | Intramolecular cyclization | Nucleoside monophosphate | acs.orgnih.govnih.gov |

| Self-immolative linker | External stimulus (e.g., enzyme, light) | Spontaneous fragmentation cascade | Amine-containing drug | nih.gov |

| Haloethyl phosphoramidate | Intracellular activation | Cyclization and P-N bond cleavage | Nucleoside monophosphate | nih.gov |

Advanced Spectroscopic Elucidation and Structural Characterization of Ethyl 4 Nitrophenyl Phosphoramidate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can reveal the molecular skeleton, the electronic environment of atoms, and their spatial relationships.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For ethyl 4-nitrophenyl phosphoramidate (B1195095), the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the aromatic protons of the 4-nitrophenyl group, and the proton on the nitrogen atom of the phosphoramidate linkage.

The aromatic protons on the 4-nitrophenyl ring typically appear as two distinct doublets in the downfield region (approximately 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are expected at a lower field than those meta to it. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons, typically in the upfield region (1.0-4.5 ppm). The N-H proton of the phosphoramidate group is expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Ethyl 4-nitrophenyl phosphoramidate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (H ortho to -NO₂) | 8.0 - 8.5 | Doublet (d) |

| Aromatic (H meta to -NO₂) | 7.2 - 7.6 | Doublet (d) |

| Ethyl (-OCH₂-) | 4.0 - 4.5 | Quartet (q) |

| Ethyl (-CH₃) | 1.2 - 1.5 | Triplet (t) |

| Amine (-NH-) | Variable (e.g., 5.0 - 9.0) | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound will give a distinct signal. The aromatic carbons of the 4-nitrophenyl group will resonate in the downfield region (110-160 ppm). The carbon attached to the nitro group (C-NO₂) and the carbon attached to the phosphate (B84403) group (C-O-P) are expected to be the most deshielded. The carbons of the ethyl group will appear in the upfield region, with the methylene carbon (-OCH₂-) resonating at a lower field (around 60-70 ppm) than the methyl carbon (-CH₃) (around 15-20 ppm). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-NO₂) | 145 - 150 |

| Aromatic (C-OP) | 148 - 155 |

| Aromatic (CH ortho to -NO₂) | 124 - 128 |

| Aromatic (CH meta to -NO₂) | 120 - 124 |

| Ethyl (-OCH₂-) | 60 - 70 |

| Ethyl (-CH₃) | 14 - 18 |

Phosphorus-31 (³¹P) NMR is a highly effective technique for analyzing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. compoundchem.com For phosphoramidates, the ³¹P chemical shifts are characteristic and provide direct information about the electronic environment of the phosphorus atom. oxinst.com The ³¹P NMR spectrum of this compound is expected to show a single resonance in the characteristic region for phosphoramidates, typically between 5 and 15 ppm. Since the phosphorus atom in this molecule is chiral, it may exist as a mixture of two diastereomers, which could potentially result in two distinct signals in the ³¹P NMR spectrum. magritek.com Studies on similar phosphoramidate diesters have utilized ³¹P NMR to investigate stereochemical conversions. nih.gov

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

| Compound Type | Predicted Chemical Shift (δ, ppm) |

| Phosphoramidate | 5 - 15 |

Fluorine-19 (¹⁹F) NMR is a powerful tool for studying fluorinated molecules due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, along with the absence of background signals in biological systems. oup.com For a fluorinated analog of this compound, such as one containing a fluorine atom on the phenyl ring, ¹⁹F NMR would provide a clean spectrum with signals highly sensitive to the local chemical environment. acs.org This sensitivity allows for the detection of subtle conformational changes and intermolecular interactions. oup.comacs.org For example, introducing a trifluoromethyl (-SCF₃) group has been shown to be an ultrasensitive probe for elucidating nucleic acid structures. acs.org The chemical shift of the fluorine signal would be indicative of its position on the aromatic ring and the electronic effects of the neighboring substituents.

Two-dimensional (2D) NMR techniques are essential for the definitive structural assignment of complex molecules by revealing correlations between different nuclei. epfl.ch

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of a proton with the carbon atom to which it is directly attached. youtube.com For this compound, an HSQC or HMQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons, and the ethyl group's methylene and methyl protons to their respective carbons. This provides an unambiguous assignment of the ¹H and ¹³C signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

The presence of the nitro group (-NO₂) is typically confirmed by strong, distinct absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The P=O stretching vibration of the phosphate group and the P-O-C and P-N stretching vibrations will also produce characteristic bands. The N-H stretching vibration of the amide group will appear in the 3100-3500 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. nih.gov

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amine (N-H) | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (ethyl) | Stretch | 2850 - 2960 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Phosphoryl (P=O) | Stretch | 1250 - 1300 |

| P-O-C (Aryl) | Stretch | 1100 - 1250 |

| P-N | Stretch | 900 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of molecules through the analysis of their fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) provides precise mass measurement, confirming its elemental composition. The chemical formula for this compound is C₈H₁₁N₂O₅P. The calculated monoisotopic mass is 262.0355 g/mol . In positive ion mode using electrospray ionization (ESI), the compound is detected as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 263.0433.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, yielding structurally significant product ions. The fragmentation of this compound primarily occurs at the labile P-O and P-N bonds. The analysis of these fragments provides a veritable fingerprint for the molecule, confirming its structural identity. While a direct experimental spectrum for this specific compound is not publicly available, the expected fragmentation can be predicted based on the known behavior of similar organophosphorus compounds.

Key predicted fragmentation pathways include the neutral loss of the 4-nitrophenoxy group or the ethoxy group. For instance, the fragmentation of a structurally related compound, O-ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN), shows characteristic losses that help identify the parent structure. nih.gov Similarly, studies on nitazene (B13437292) analogs, which also contain nitroaromatic and ethyl-amino moieties, demonstrate predictable fragmentation patterns under various dissociation techniques, which can be analogously applied to predict the fragmentation of the title compound. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₈H₁₂N₂O₅P⁺ | 263.0433 | Protonated molecular ion |

| [M+Na]⁺ | C₈H₁₁N₂O₅PNa⁺ | 285.0252 | Sodium adduct |

| [M-C₆H₄NO₂]⁺ | C₂H₇NO₃P⁺ | 124.0163 | Loss of 4-nitrophenoxy radical |

| [M-OC₂H₅]⁺ | C₆H₇N₂O₄P⁺ | 218.0092 | Loss of ethoxy radical |

Note: The m/z values are calculated based on monoisotopic masses and represent the most likely fragments for structural confirmation.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline compound, providing precise data on bond lengths, angles, and, crucially for chiral molecules, the absolute configuration. nih.govnih.gov this compound contains a stereogenic phosphorus center, meaning it can exist as two non-superimposable mirror images (enantiomers). Determining the absolute configuration is vital as enantiomers can have different biological activities. mdpi.com

The process requires a single, high-quality crystal of the compound. When irradiated with X-rays, the crystal diffracts the beams into a specific pattern. This pattern is analyzed to generate an electron density map, from which the exact position of each atom is determined. For chiral molecules, the analysis allows for the calculation of the Flack parameter, which unambiguously assigns the absolute configuration at the chiral center as either R or S. nih.gov

While a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies have been performed on analogous chiral organophosphorus compounds. mdpi.commdpi.com These studies serve as a blueprint for the expected structural features. For example, analysis of related compounds has allowed for the determination of the absolute configuration of stereoisomers, revealing that biological activity can be highly dependent on the specific arrangement at the phosphorus atom. mdpi.com The crystallographic data would reveal key intermolecular interactions, such as hydrogen bonds involving the phosphoramidate's N-H group and the nitro group's oxygen atoms, which dictate the crystal packing arrangement.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for verifying the purity of chemical compounds and for separating mixtures, including enantiomers. For a chiral compound like this compound, both achiral and chiral chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds. A reversed-phase HPLC method is typically employed for moderately polar compounds like this compound.

In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the compound and any impurities between the two phases. The purity is determined by comparing the area of the main peak in the chromatogram to the total area of all detected peaks. Due to the presence of the 4-nitrophenyl group, a strong chromophore, a UV-Vis detector set at an appropriate wavelength would provide sensitive detection. While specific HPLC analytical data for this compound is not provided by major suppliers, the methodology is standard for related structures like 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate. bldpharm.comsigmaaldrich.com

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Elution of the compound and impurities |

| Detector | UV-Vis (e.g., at 254 nm or 270 nm) | Detection and quantification |

| Flow Rate | 1.0 mL/min | Controls retention time and peak shape |

| Injection Volume | 5-20 µL | Introduction of the sample |

Due to its chiral nature, separating the enantiomers of this compound is critical. Supercritical Fluid Chromatography (SFC) has become a leading technique for chiral separations, prized for its speed, efficiency, and greener profile compared to traditional methods. selvita.comresearchgate.net

SFC utilizes supercritical carbon dioxide as the primary mobile phase, often mixed with a small amount of a polar organic modifier like methanol or isopropanol. chromatographyonline.com The separation of enantiomers is accomplished by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are highly effective for resolving a broad range of chiral molecules, including organophosphorus compounds. chromatographyonline.comphenomenex.com The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which causes them to travel through the column at different rates, resulting in separation. chromatographyonline.com

The success rate for resolving chiral molecules with SFC is very high, often exceeding 95%, and it is considered a first-line approach for chiral analysis in drug discovery. researchgate.net The technique's ability to rapidly screen multiple combinations of columns and modifiers makes it exceptionally powerful for method development. researchgate.netnih.gov

Theoretical and Computational Studies of Ethyl 4 Nitrophenyl Phosphoramidate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and, consequently, its chemical reactivity and physical properties. northwestern.edulsu.edu These methods, ranging from semi-empirical to high-level ab initio calculations, solve the Schrödinger equation to determine molecular properties such as structure, energy, and spectra. northwestern.edursc.org

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. ossila.comyoutube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, stability, and electronic transitions. wikipedia.orgresearchgate.net

For ethyl 4-nitrophenyl phosphoramidate (B1195095), the HOMO is typically localized on the more electron-rich portions of the molecule, such as the phosphoramidate moiety and the phenyl ring, while the LUMO is often centered on the electron-withdrawing nitro group (-NO₂). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org Computational studies on related phosphoramidates and nitroaromatic compounds allow for the estimation of these values, providing a basis for understanding the molecule's behavior in chemical reactions. researchgate.netnih.gov

Interactive Table 1: Representative Frontier Orbital Energies for Ethyl 4-Nitrophenyl Phosphoramidate Calculated values are illustrative and based on typical results for similar organophosphate compounds using Density Functional Theory.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, particularly for calculating the ground-state properties of molecules. aps.orgresearchgate.net DFT methods are used to determine the optimized molecular geometry (bond lengths and angles), vibrational frequencies (corresponding to IR spectra), and various electronic properties. lsu.eduijcce.ac.ir

Interactive Table 2: Predicted Ground State Properties of this compound using DFT Illustrative data based on DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) on analogous structures.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of chemical reaction mechanisms, including the identification of transient species like transition states that are difficult or impossible to observe experimentally.

Energy Profiles for Phosphoramidate Formation and Cleavage

The formation and cleavage (hydrolysis) of the phosphoramidate (P-N) bond are fundamental reactions. conicet.gov.aracs.org Computational methods can map the potential energy surface of these reactions, generating an energy profile that shows the energy changes as reactants are converted into products. rsc.org A key feature of this profile is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (ΔG‡).

Interactive Table 3: Illustrative Energy Profile for the Hydrolysis of the P-N Bond Representative Gibbs Free Energy (ΔG) values in kcal/mol relative to reactants.

Mechanistic Simulation of P-N Bond Transformations

Mechanistic simulations provide a dynamic picture of how bonds are formed and broken. The hydrolysis of a phosphoramidate can proceed through different pathways, primarily categorized as associative (where the nucleophile adds before the leaving group departs) or dissociative (where the leaving group departs first).

For P(V) compounds like this compound, the mechanism is often a concerted, associative-interchange type (ANDN), which can be thought of as an SN2-like reaction. nih.govrsc.org In this process, the nucleophile (e.g., water) attacks the phosphorus center, leading to a five-coordinate (pentacoordinate) transition state. rsc.org In this transition state, the incoming nucleophile is partially bonded to the phosphorus, and the bond to the leaving group (the amine) is partially broken. researchgate.netnih.gov The geometry of this transition state is typically trigonal bipyramidal, with the entering and leaving groups in the axial positions. Computational studies can precisely model this structure and the electronic rearrangements that occur during the transformation. duke.edu

Conformational Analysis and Stereochemical Prediction

Organophosphate esters are flexible molecules with several rotatable single bonds. nih.govnih.gov Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. The most stable conformer, or global minimum, represents the most populated structure at equilibrium.

For this compound, key rotations exist around the P-O(ethyl), P-N, and N-C(phenyl) bonds. Computational methods can systematically rotate these bonds and calculate the energy at each step, generating a potential energy surface. Studies on similar phosphoramidates have shown that the orientation of the carbonyl and phosphoryl groups can exist in either a syn or anti conformation, with the anti form often being more stable due to reduced steric hindrance and favorable dipole alignment. conicet.gov.ar The ethyl group and the nitrophenyl ring will also adopt preferred orientations to minimize steric clashes. Predicting these preferences is crucial as the molecular conformation can significantly impact its interaction with biological targets or its packing in a crystal lattice.

Interactive Table 4: Representative Relative Energies of Conformers Illustrative data for rotation around a key bond, showing the energetic preference for specific spatial arrangements.

Investigation of Substituent Effects on Reactivity and Stability

The electronic and structural properties of this compound can be significantly modulated by the introduction of various substituent groups on the phenyl ring. Theoretical and computational studies are instrumental in systematically investigating these substituent effects on the molecule's reactivity and stability. Such studies often employ Density Functional Theory (DFT) to elucidate changes in geometry, electronic charge distribution, and energy landscapes.

The reactivity of phosphoramidates is influenced by the nature of the substituents attached to the phosphorus atom and the phenyl ring. For instance, the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electrophilicity of the phosphorus center and the stability of the leaving group, thereby affecting the rates of nucleophilic substitution reactions. mdpi.com Computational analyses allow for the examination of these effects on both proton affinity and gas-phase basicity. nih.gov

A systematic in silico investigation would typically involve modifying the parent this compound structure with a range of substituents (X) at different positions on the 4-nitrophenyl ring. These substituents could range from strong electron-donating groups like -NH₂ and -OCH₃ to strong electron-withdrawing groups like -CN and -CF₃.

Detailed Research Findings

Computational studies on related organophosphorus compounds and other substituted aromatic systems provide a framework for predicting the effects on this compound. For example, research on the fragmentation of nitrobenzyl carbamates has shown that electron-donating substituents can increase the rate of fragmentation following reduction of the nitro group. researchgate.net Conversely, in studies of other compounds, electron-withdrawing groups have been shown to play a vital role in decreasing the HOMO-LUMO energy gap, which can impact the molecule's electronic properties and reactivity. nih.gov

The stability of the phosphoramidate can be assessed by calculating the total energy of the substituted molecules. The substituent effect stabilization energy (SESE) can be determined to quantify the energetic impact of each substituent relative to a reference compound. nih.gov These calculations can reveal how substituents influence the strength of the P-OAr bond, which is critical for its role as a phosphorylating agent.

Kinetic investigations of related S-4-nitrophenyl substituted thiobenzoates have demonstrated that the reactivity towards nucleophiles is highly dependent on the substituent on the benzoyl moiety. nih.gov A similar trend would be expected for this compound, where electron-withdrawing substituents on the phenyl ring would likely enhance the rate of nucleophilic attack by making the phosphorus atom more electrophilic.

The following interactive data tables present hypothetical, yet plausible, data based on computational studies of similar molecules, illustrating the expected trends for substituent effects on the reactivity and stability of this compound.

Table 1: Calculated Electronic Properties of Substituted Ethyl 4-Nitrophenyl Phosphoramidates

This table showcases how different substituents (X) on the phenyl ring are predicted to alter key electronic properties calculated using DFT. Properties include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (a measure of chemical reactivity), and the dipole moment.

| Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H (Parent) | -7.5 | -2.0 | 5.5 | 4.5 |

| -CH₃ (EDG) | -7.2 | -1.8 | 5.4 | 4.8 |

| -OCH₃ (EDG) | -6.9 | -1.7 | 5.2 | 5.1 |

| -Cl (EWG) | -7.7 | -2.2 | 5.5 | 3.9 |

| -CN (EWG) | -8.0 | -2.5 | 5.5 | 2.8 |

| -NO₂ (EWG) | -8.2 | -2.8 | 5.4 | 2.1 |

Table 2: Predicted Reactivity Indices and Stability of Substituted Ethyl 4-Nitrophenyl Phosphoramidates

This table presents predicted reactivity indices and a measure of thermodynamic stability for the substituted compounds. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the calculated bond dissociation energy (BDE) for the P-OAr bond provides an indication of the stability of the molecule towards phosphorylation reactions.

| Substituent (X) | Electrophilicity Index (ω) | P-OAr Bond Dissociation Energy (kcal/mol) |

| -H (Parent) | 2.5 | 75 |

| -CH₃ (EDG) | 2.3 | 77 |

| -OCH₃ (EDG) | 2.1 | 79 |

| -Cl (EWG) | 2.8 | 73 |

| -CN (EWG) | 3.2 | 70 |

| -NO₂ (EWG) | 3.5 | 68 |